![molecular formula C26H24ClN3OS B2993062 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1185076-70-3](/img/structure/B2993062.png)

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

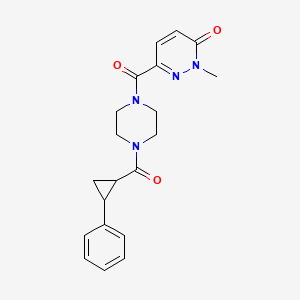

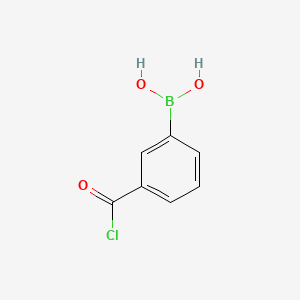

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride” is a complex organic compound. It is a derivative of thiazolopyridine . The molecular formula for one of its variants is C22H23Cl2N3O3S2, with an average mass of 512.472 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a thiazolopyridine core, which is a heterocyclic compound containing a thiazole ring fused to a pyridine ring . It also contains a biphenyl group and a carboxamide group .Applications De Recherche Scientifique

Antithrombotic Agents

This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives which have applications as antithrombotic agents .

Neuraminidase Inhibition

It has been utilized in the design and synthesis of benzamides for neuraminidase inhibitory activity , which is significant in the treatment of influenza as neuraminidase is one of the main enzymes targeted by antiviral drugs .

Bioactive Agents

The compound serves as a core structure in the development of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores , which are explored for their potency as bioactive agents .

Organic Synthesis

As a research chemical, it is involved in the preparation of various thiazolopyridine and tetrahydrothiazolopyridine derivatives , which are important intermediates in organic synthesis .

Structural Characterization

It has been used in structural characterization studies where compounds are analyzed using techniques like 1H NMR, MS, and elemental analyses to determine their structure and properties .

Crystallography

The compound’s derivatives have been subjects for single-crystal X-ray diffraction studies to determine crystal structures, which is crucial for understanding molecular interactions and drug design .

Mécanisme D'action

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for anticoagulant drugs .

Mode of Action

The compound interacts with Factor Xa, inhibiting its activity . This inhibition prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . By blocking this step, the compound effectively reduces blood clotting.

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound disrupts this pathway, reducing the formation of thrombin and, consequently, fibrin, the main component of blood clots .

Result of Action

The molecular effect of the compound’s action is the inhibition of Factor Xa, which leads to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can prevent thrombosis, the formation of harmful blood clots within blood vessels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Propriétés

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3OS.ClH/c30-25(22-13-11-21(12-14-22)20-9-5-2-6-10-20)28-26-27-23-15-16-29(18-24(23)31-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETHARFUGHXEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)

![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)

![Ethyl [(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2992987.png)

![N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2992990.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2992994.png)

![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2993001.png)